molecular formula C4H11NO<br>C4H11NO<br>(CH3)2NCH2CH2OH B1669961 Dimethylaminoethanol CAS No. 108-01-0

Dimethylaminoethanol

Cat. No. B1669961
Key on ui cas rn: 108-01-0
M. Wt: 89.14 g/mol
InChI Key: UEEJHVSXFDXPFK-UHFFFAOYSA-N
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Patent
US05563288

Procedure details

In a preferred embodiment of the one-step process, bis[2-(N,N-dimethylamino)ethyl]carbonate is produced by the process comprising the step of reacting 2-(N,N-dimethylamino)ethanol with methyl isopropyl carbonate in the presence of a transesterification catalyst to form isopropyl 2-dimethylaminoethyl carbonate and methanol, wherein the 2-(N,N-dimethylamino)ethanol reacts with the isopropyl 2-dimethylaminoethyl carbonate to form bis[2-(N,N-dimethylamino)ethyl] carbonate and isopropanol, under conditions such that the methanol and isopropanol are removed continuously by distillation so that the reactions proceed toward formation of bis[2-(N,N-dimethylamino)ethyl] carbonate.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH2:5][OH:6])[CH3:3].[C:7](=O)([O:10][CH:11]([CH3:13])[CH3:12])[O:8]C>CO>[C:7](=[O:8])([O:6][CH2:5][CH2:4][N:2]([CH3:3])[CH3:1])[O:10][CH:11]([CH3:13])[CH3:12].[CH3:1][N:2]([CH2:4][CH2:5][OH:6])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)(OC(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(OC(C)C)(OCCN(C)C)=O
Name
Type
product
Smiles
CN(C)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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